

L-365,260 stability in solution and storage conditions

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Compound of Interest

Compound Name: L 365031

Cat. No.: B1673719

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L-365,260 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of L-365,260, a selective CCK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving L-365,260?

A1: L-365,260 is soluble in DMSO and ethanol. For preparing stock solutions, DMSO is commonly used.

Q2: What are the recommended storage conditions for solid L-365,260?

A2: Solid L-365,260 should be stored at +4°C for short-term storage. For long-term storage, it is recommended to store it at -20°C.

Q3: How should I store stock solutions of L-365,260?

A3: Stock solutions of L-365,260 can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.

Q4: Is L-365,260 stable in aqueous solutions?

A4: The stability of L-365,260 in aqueous solutions can be pH-dependent. It is recommended to prepare fresh aqueous working solutions from a DMSO stock solution just before use. For critical experiments, a stability assessment in the specific buffer system is advised.

Q5: What is the mechanism of action of L-365,260?

A5: L-365,260 is a potent and selective antagonist of the cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor.^[1] It has a much lower affinity for the CCK1 receptor.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation of L-365,260 in aqueous buffer	The concentration of L-365,260 exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility.	<ul style="list-style-type: none">- Ensure the final concentration of the organic solvent in your working solution is sufficient to keep L-365,260 dissolved. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell-based assays.- Prepare a more dilute stock solution to reduce the amount of organic solvent needed for the final working concentration.- Gentle warming or sonication may help to redissolve the compound, but be cautious as this may affect its stability.
Inconsistent or unexpected experimental results	Degradation of L-365,260 in the stock solution due to improper storage or repeated freeze-thaw cycles. Instability of L-365,260 in the experimental buffer over the duration of the experiment.	<ul style="list-style-type: none">- Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles.- Perform a stability test of L-365,260 in your experimental buffer under the same conditions as your assay (temperature, duration).- Ensure the compound is fully dissolved before use.
Low potency or lack of activity	Incorrect concentration of the stock solution. Degradation of the compound. Presence of interfering substances.	<ul style="list-style-type: none">- Verify the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known, or by another quantitative analytical method.- Use a fresh vial of L-365,260 to prepare a new stock solution.- Ensure all reagents and

buffers are of high purity and free from contaminants that may interfere with the assay.

Data Presentation

Table 1: Solubility of L-365,260

Solvent	Maximum Concentration
DMSO	100 mM
Ethanol	100 mM

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration
Solid	+4°C	Short-term
Solid	-20°C	Long-term
Stock Solution (in DMSO)	-20°C	Up to 1 month
Stock Solution (in DMSO)	-80°C	Up to 6 months

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of L-365,260 in DMSO

Materials:

- L-365,260 (solid)
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials

- Calibrated balance
- Vortex mixer

Procedure:

- Allow the vial of solid L-365,260 to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of L-365,260 using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 398.46 g/mol), weigh out 3.98 mg of L-365,260.
- Add the appropriate volume of anhydrous DMSO to the solid L-365,260. In this example, add 1 mL of DMSO.
- Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
- Aliquot the stock solution into single-use, sterile microcentrifuge tubes or vials.
- Store the aliquots at -20°C or -80°C.

General Protocol for Assessing the Stability of L-365,260 in Solution by HPLC

This protocol provides a general framework for assessing the stability of L-365,260 in a specific solution (e.g., cell culture medium, physiological buffer).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective: To determine the percentage of L-365,260 remaining in solution over time under specific storage conditions.

Materials:

- L-365,260 stock solution (e.g., 10 mM in DMSO)
- The solution/buffer to be tested (e.g., PBS, cell culture medium)

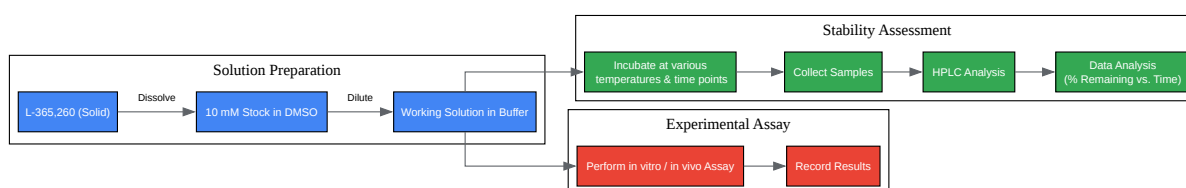
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
- Incubator or water bath set to the desired temperature(s)

Procedure:

- Preparation of Test Solutions:
 - Prepare a working solution of L-365,260 in the test buffer at the desired final concentration (e.g., 10 μ M). Ensure the final concentration of the organic solvent from the stock solution is kept to a minimum and is consistent across all samples.
 - Prepare a sufficient volume to allow for sampling at multiple time points.
- Incubation:
 - Divide the test solution into several aliquots in appropriate vials.
 - Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is known to be light-sensitive.
- Sampling:
 - At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.
 - The t=0 sample should be analyzed immediately after preparation.
 - If necessary, quench any potential degradation by freezing the sample at -80°C until analysis.
- HPLC Analysis:

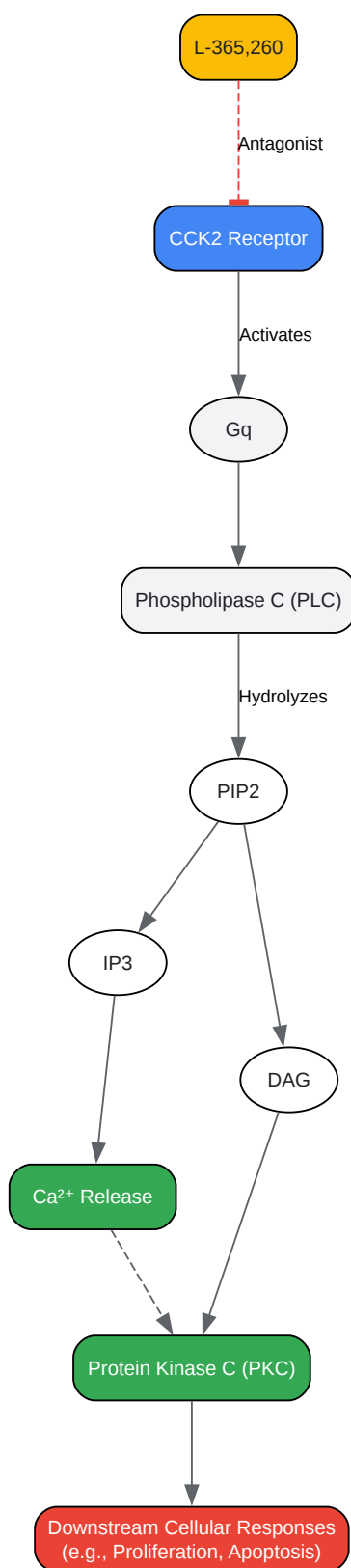
- Develop a stability-indicating HPLC method capable of separating the parent L-365,260 peak from any potential degradation products.
- Inject a known volume of each sample onto the HPLC system.
- Record the chromatograms and determine the peak area of L-365,260 at each time point.
- Data Analysis:
 - Calculate the percentage of L-365,260 remaining at each time point relative to the initial concentration at t=0.
 - $\text{Percentage Remaining} = (\text{Peak Area at time } t / \text{Peak Area at time } 0) \times 100$
 - Plot the percentage of L-365,260 remaining versus time for each condition to visualize the degradation kinetics.

Mandatory Visualizations



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Caption: Experimental workflow for the preparation and use of L-365,260.



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Caption: Simplified signaling pathway of the CCK2 receptor antagonized by L-365,260.

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